13-cis-Vitamin A palmitate

描述

13-cis-Vitamin A palmitate, also known as 13-cis-Retinyl palmitate, is a derivative of vitamin A palmitate. It is an isomer of the more commonly known all-trans-Vitamin A palmitate. This compound is known for its significant biological activity, retaining approximately 75% of the biological potency of the all-trans form . It is primarily used in various nutritional and cosmetic applications due to its stability and efficacy.

作用机制

Target of Action

13-cis-Vitamin A palmitate, also known as 13-cis-Retinyl hexadecanoate, is a 13-cis isomer formed by vitamin A palmitate . The primary target of this compound is the human endogenous metabolite . This compound has a biological activity of 75% of all-trans-vitamin A palmitate, the most biologically active form of vitamin A .

Mode of Action

The mode of action of this compound involves its conversion in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal . This compound functions in the retina in the transduction of light into the neural signals necessary for vision . While attached to opsin in rhodopsin, 11-cis-retinal is isomerized to all-trans-retinal .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolic functioning of the retina, the growth of bone, reproduction, and the immune response . Dietary vitamin A is derived from a variety of carotenoids found in plants . It is enriched in the liver, egg yolks, and the fat component of dairy products .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption from the proximal small intestine, which requires dietary fat . The body’s homeostatic mechanisms aim to maintain steady levels of plasma retinol and retinoic acid, which in turn assure a well-regulated exposure of extrahepatic tissues to these molecules .

Result of Action

The result of the action of this compound involves its role in promoting cell differentiation . It generally slows the rate of the cell cycle and induces immature and transformed cells to differentiate toward a more mature phenotype . It also plays a crucial role in maintaining epithelium and mucus secretion in humans and higher animals .

Action Environment

The action environment of this compound is influenced by various factors. For instance, the stability of vitamin A is affected by light, heat, oxygen, moisture, and pH . Moreover, the concentration of each vitamin form is calculated by comparison with standards of known concentration . The method of determination was evaluated for linearity, precision, and accuracy using a selection of matrixes, including milk-based, soy-based, and hydrolyzed protein, as well as high- and low-fat products .

生化分析

Biochemical Properties

13-cis-Vitamin A palmitate plays a crucial role in biochemical reactions, particularly in the metabolism of vitamin A. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is retinyl ester hydrolase, which catalyzes the hydrolysis of retinyl esters to retinol. This interaction is essential for the mobilization of vitamin A from storage sites in the liver. Additionally, this compound interacts with cellular retinol-binding proteins (CRBPs) that facilitate its transport within cells .

Cellular Effects

This compound influences various cellular processes, including cell differentiation, proliferation, and apoptosis. It affects cell signaling pathways by modulating the activity of nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression by binding to specific DNA sequences, thereby influencing cellular metabolism and function. The compound also impacts the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nuclear receptors. It acts as a ligand for RARs and RXRs, which then form heterodimers and bind to retinoic acid response elements (RAREs) in the DNA. This binding regulates the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. Additionally, this compound can influence enzyme activity, either by inhibition or activation, depending on the specific enzyme and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxygen. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular differentiation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes normal cellular function and differentiation. At high doses, it can cause toxic effects, including hypervitaminosis A, characterized by symptoms such as liver damage, bone abnormalities, and teratogenic effects. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to vitamin A metabolism. It is hydrolyzed by retinyl ester hydrolase to release retinol, which can then be oxidized to retinal and further to retinoic acid. These metabolites interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways is crucial for maintaining vitamin A homeostasis and supporting cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to specific transporters and binding proteins. Cellular retinol-binding proteins (CRBPs) play a significant role in its intracellular transport, ensuring its proper localization and accumulation. The compound’s distribution is also influenced by its interaction with lipoproteins, which facilitate its transport in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the endoplasmic reticulum and lipid droplets within cells. This localization is directed by specific targeting signals and post-translational modifications that ensure its proper compartmentalization. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes and receptors to exert its effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Vitamin A palmitate typically involves the isomerization of all-trans-Vitamin A palmitate. This process can be achieved through various chemical reactions that induce cis-trans isomerization. One common method involves the use of methanol to precipitate proteins and disrupt micelles, freeing lipids for extraction. The sample is then extracted with isooctane and centrifuged to separate the layers. The upper isooctane layer is injected onto an HPLC system for further analysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized enzymes for green synthesis. For example, thermomyces lanuginosus lipase (TLL) can be assembled with apatite derived from calcium phosphate to form hybrid nanoflowers, which facilitate the synthesis of vitamin A palmitate in a nonaqueous medium .

化学反应分析

Types of Reactions: 13-cis-Vitamin A palmitate undergoes various chemical reactions, including oxidation, reduction, and substitution. During saponification with potassium hydroxide, retinyl palmitate is converted into retinol .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions often involve the use of nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions include retinol and its various isomers, depending on the specific reaction conditions .

科学研究应用

13-cis-Vitamin A palmitate has a wide range of applications in scientific research:

Biology: Plays a crucial role in studies related to cellular differentiation and gene expression.

相似化合物的比较

All-trans-Vitamin A palmitate: The most active form of vitamin A with higher biological potency.

Retinol: The alcohol form of vitamin A, commonly used in skin care products.

Retinoic acid: The oxidized form of retinol, used in the treatment of acne and photodamage.

Uniqueness: 13-cis-Vitamin A palmitate is unique due to its stability and significant biological activity, making it a preferred choice in various applications where stability is crucial .

属性

IUPAC Name |

[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-ILAPVCSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

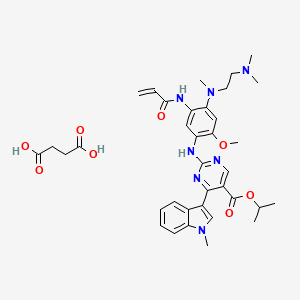

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid](/img/structure/B3182158.png)

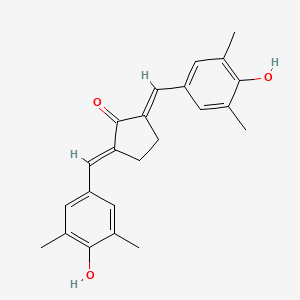

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B3182179.png)

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)

![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)